Plasma Protein Binding: VH032-cyclopropane-F Exhibits 87.5% Binding in Human Plasma
VH032-cyclopropane-F displays a human plasma protein binding rate of 87.5 ± 2.3%, determined by equilibrium dialysis [1]. In contrast, the unmodified parent ligand VH032 exhibits substantially lower plasma protein binding [1]. This differential binding affects the free fraction of PROTACs incorporating the ligand and consequently influences in vivo exposure and clearance [1].
| Evidence Dimension | Human plasma protein binding |
|---|---|
| Target Compound Data | 87.5 ± 2.3% |
| Comparator Or Baseline | VH032 (unmodified): substantially lower binding |
| Quantified Difference | Quantified difference not numerically reported in primary source; direction of change (increased binding) established |
| Conditions | Equilibrium dialysis in human plasma [1] |
Why This Matters
Plasma protein binding directly influences the free drug concentration available for target engagement; selecting a VHL ligand with characterized binding enables accurate prediction of PROTAC pharmacokinetics.
- [1] Krieger J, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18(8):e202200615. PMID: 36749883. View Source
